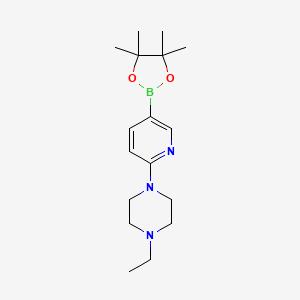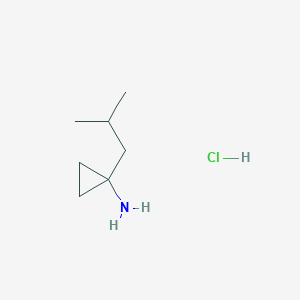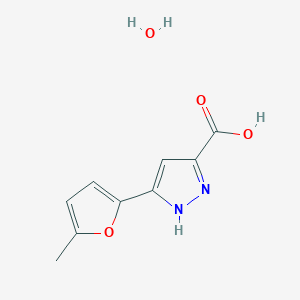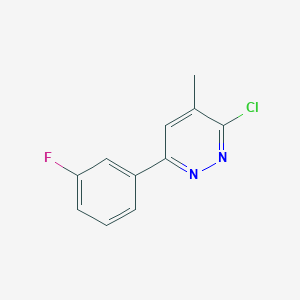
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine
Übersicht
Beschreibung
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine, commonly referred to as 3-CFMP, is a synthetic organic compound with a variety of applications in scientific research. It is a member of the pyridazine family, a group of heterocyclic compounds that are characterized by a six-membered ring containing two nitrogen atoms. 3-CFMP is of particular interest due to its unique properties that make it suitable for use in a number of areas, including organic synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine: may serve as a scaffold for developing antiviral agents. Indole derivatives, which share a similar heterocyclic structure, have been shown to inhibit influenza A and Coxsackie B4 virus, suggesting potential for this compound in antiviral research .
Anti-inflammatory Uses
The structural similarity of 3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine to indole derivatives implies its possible use in anti-inflammatory drugs. Indoles have been found to possess significant anti-inflammatory properties, which could be explored with this compound .
Anticancer Potential
Given the biological activity of related compounds, 3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine could be investigated for its anticancer properties. Indole derivatives are known to have anticancer activities, making them a point of interest for new cancer treatments .
Antimicrobial Activity
The compound might be used to develop new antimicrobial agents. Its structural analogs have shown effectiveness against a variety of microbial infections, indicating a promising area for further study .
Antitubercular Applications
Research into indole derivatives has revealed their potential in treating tuberculosis. Therefore, 3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine could be a candidate for the development of antitubercular drugs .
Antidiabetic Research
Indole derivatives have been utilized in antidiabetic drug development. The similar structure of 3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine suggests it could be valuable in researching new treatments for diabetes .
Antimalarial Properties
The compound’s potential for antimalarial drug development is supported by the activity of related indole derivatives, which have been used to treat malaria. This suggests a possible application in antimalarial pharmacology .
Anticholinesterase Activity
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine: could be explored for its anticholinesterase activity, which is beneficial in treating conditions like Alzheimer’s disease. Indole derivatives have shown promise in this field, indicating a research avenue for this compound .
Wirkmechanismus
Target of Action
Many pyridazine derivatives are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and functional groups of the compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in biochemical reactions .
Biochemical Pathways
Pyridazine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They might affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-5-10(14-15-11(7)12)8-3-2-4-9(13)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNOVWBMNBNTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






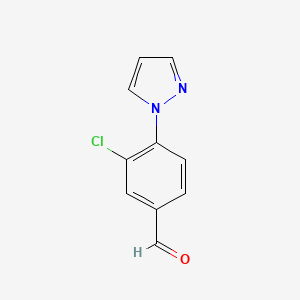
![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)

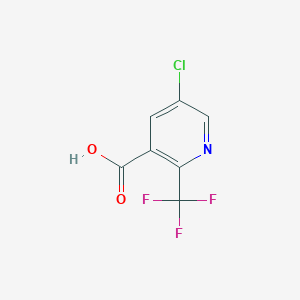
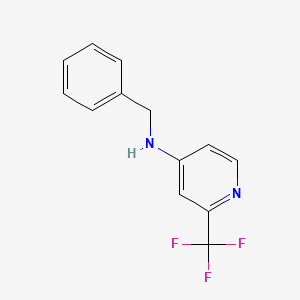

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
